molecular formula C15H9Br2FN2O2S B12899446 N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzene-1-sulfonamide CAS No. 879015-61-9

N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B12899446
CAS No.: 879015-61-9
M. Wt: 460.1 g/mol
InChI Key: PCKGFOMNGDJJRG-UHFFFAOYSA-N
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Description

N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide is a complex organic compound that incorporates a quinoline core, bromine atoms, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide typically involves multiple steps. One common method begins with the bromination of 8-hydroxyquinoline to produce 5,7-dibromo-8-hydroxyquinoline . This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and sulfonyl chloride reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline core can participate in redox reactions, potentially altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the quinoline core.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the quinoline core.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atoms can yield various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the binding of transcription factor NF-κB to its target DNA, thereby exerting anticancer effects . The presence of bromine atoms and the sulfonamide group are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide is unique due to the combination of its quinoline core, bromine atoms, and sulfonamide group. This unique structure contributes to its distinct electronic properties and biological activities, making it a valuable compound for various scientific applications.

Properties

CAS No.

879015-61-9

Molecular Formula

C15H9Br2FN2O2S

Molecular Weight

460.1 g/mol

IUPAC Name

N-(5,7-dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C15H9Br2FN2O2S/c16-12-8-13(17)15(14-11(12)2-1-7-19-14)20-23(21,22)10-5-3-9(18)4-6-10/h1-8,20H

InChI Key

PCKGFOMNGDJJRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)NS(=O)(=O)C3=CC=C(C=C3)F)N=C1

Origin of Product

United States

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